3,4,7-trimethyl-2-oxo-2H-chromen-5-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate typically involves multiple steps. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . This reaction sequence allows for the formation of the chromen core structure, which is then further functionalized to introduce the benzyloxycarbonyl and cyclohexane carboxylate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl acetate
- 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid
- Methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
Uniqueness
Compared to similar compounds, 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate is unique due to its specific functional groups and structural features. The presence of the benzyloxycarbonyl and cyclohexane carboxylate groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H31NO6 |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
(3,4,7-trimethyl-2-oxochromen-5-yl) 4-(phenylmethoxycarbonylaminomethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C28H31NO6/c1-17-13-23-25(18(2)19(3)26(30)34-23)24(14-17)35-27(31)22-11-9-20(10-12-22)15-29-28(32)33-16-21-7-5-4-6-8-21/h4-8,13-14,20,22H,9-12,15-16H2,1-3H3,(H,29,32) |
InChI Key |
OXARYHQGHPPYCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(=O)C3CCC(CC3)CNC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.